

In-Depth Technical Guide: Molecular Weight of S-Trityl-L-azidocysteine CHA Salt

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Compound of Interest

Compound Name: N3-L-Cys(Trt)-OH (CHA)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of S-Trityl-L-azidocysteine cyclohexylamine (CHA) salt, a compound of interest in pharmaceutical research and development. This document outlines the constituent components, their individual molecular weights, and the calculated molecular weight of the final salt form.

Component Molecular Weight Analysis

The molecular weight of the S-Trityl-L-azidocysteine CHA salt is determined by the sum of the molecular weights of its two constituent components: S-Trityl-L-azidocysteine and cyclohexylamine (CHA). A detailed breakdown of each component's molecular formula and weight is presented in the table below.

Component	Chemical Formula	Molar Mass (g/mol)
S-Trityl-L-cysteine	C ₂₂ H ₂₁ NO ₂ S	363.47
Azido Modification	-NH ₂ → -N ₃	+25.99
S-Trityl-L-azidocysteine	C ₂₂ H ₁₉ N ₃ O ₂ S	389.46
Cyclohexylamine (CHA)	C ₆ H ₁₃ N	99.17
S-Trityl-L-azidocysteine CHA Salt	C ₂₈ H ₃₂ N ₄ O ₂ S	488.63

Experimental Protocols

The determination of the molecular weight of S-Trityl-L-azidocysteine CHA salt is primarily a calculated value based on the established atomic weights of its constituent elements.

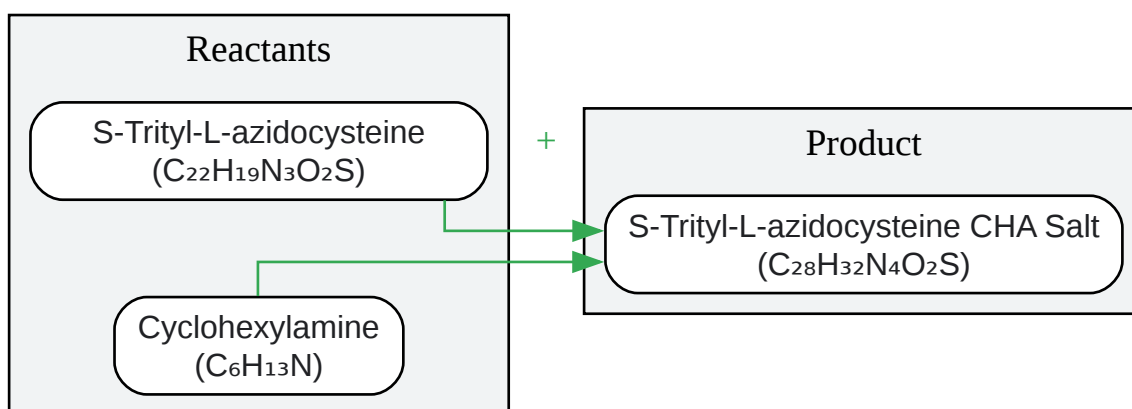
Experimental verification of this molecular weight can be achieved through standard analytical techniques such as mass spectrometry.

Mass Spectrometry Protocol:

- **Sample Preparation:** A dilute solution of S-Trityl-L-azidocysteine CHA salt is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI). ESI is a soft ionization method that is well-suited for analyzing non-volatile and thermally labile molecules like the target compound.
- **Mass Analysis:** The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z . The molecular ion peak corresponding to the protonated S-Trityl-L-azidocysteine molecule ($[M+H]^+$) and potentially the CHA salt adduct would be observed, allowing for the confirmation of the calculated molecular weight.

Salt Formation and Structure

S-Trityl-L-azidocysteine is an acidic compound due to its carboxylic acid functional group. Cyclohexylamine is a basic amine. The CHA salt is formed through an acid-base reaction where the cyclohexylamine deprotonates the carboxylic acid of the S-Trityl-L-azidocysteine, resulting in an ionic bond between the carboxylate anion and the cyclohexylammonium cation.



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Caption: Formation of S-Trityl-L-azidocysteine CHA Salt.

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